molecular formula C19H15Cl3IP B3067149 Tris(4-chlorophenyl)(methyl)phosphonium iodide CAS No. 5068-14-4

Tris(4-chlorophenyl)(methyl)phosphonium iodide

Cat. No.: B3067149
CAS No.: 5068-14-4
M. Wt: 507.6 g/mol
InChI Key: GDIPCBMBNUUGGJ-UHFFFAOYSA-M
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Description

Tris(4-chlorophenyl)(methyl)phosphonium iodide is an organophosphorus compound with the molecular formula C19H15Cl3IP It is a quaternary phosphonium salt, characterized by the presence of three 4-chlorophenyl groups and one methyl group attached to a central phosphorus atom, with iodide as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris(4-chlorophenyl)(methyl)phosphonium iodide typically involves the reaction of tris(4-chlorophenyl)phosphine with methyl iodide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

[ \text{(C}_6\text{H}_4\text{Cl)}_3\text{P} + \text{CH}_3\text{I} \rightarrow \text{(C}_6\text{H}_4\text{Cl)}_3\text{PCH}_3+\text{I}- ]

The reaction is typically conducted in a solvent such as dichloromethane or toluene, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization and drying processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Tris(4-chlorophenyl)(methyl)phosphonium iodide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the positively charged phosphonium center.

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiolates. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted phosphonium salts.

    Oxidation: Phosphine oxides are the major products.

    Reduction: Reduced phosphine derivatives are formed.

Scientific Research Applications

Tris(4-chlorophenyl)(methyl)phosphonium iodide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.

    Industry: It is used in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of tris(4-chlorophenyl)(methyl)phosphonium iodide involves its interaction with nucleophiles and electrophiles due to the positively charged phosphonium center. This allows it to participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Tris(4-methylphenyl)(methyl)phosphonium iodide
  • Tris(4-bromophenyl)(methyl)phosphonium iodide
  • Tris(4-fluorophenyl)(methyl)phosphonium iodide

Uniqueness

Tris(4-chlorophenyl)(methyl)phosphonium iodide is unique due to the presence of chlorine atoms, which influence its reactivity and chemical properties. The electron-withdrawing effect of chlorine enhances the compound’s stability and reactivity compared to its methyl, bromo, and fluoro analogs.

Properties

IUPAC Name

tris(4-chlorophenyl)-methylphosphanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl3P.HI/c1-23(17-8-2-14(20)3-9-17,18-10-4-15(21)5-11-18)19-12-6-16(22)7-13-19;/h2-13H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIPCBMBNUUGGJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[P+](C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl3IP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380848
Record name Tris(4-chlorophenyl)(methyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5068-14-4
Record name NSC166012
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166012
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tris(4-chlorophenyl)(methyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLTRIS(4-CHLOROPHENYL)PHOSPHONIUM IODIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Starting from 8.28 g (22.6 mmol) of tris(4-chlorophenyl)phosphine and 5.7 g (40 mmol, 1.8 eq) of methyl iodide, 10.64 g (21.0 mmol, 92.8%) of methyltris(4-chlorophenyl)phosphonium iodide was obtained: mp>250° C.
Quantity
8.28 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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